molecular formula C6H9N3S B1351173 1,3-Dimethyl-1H-pyrazole-5-carbothioamide CAS No. 844891-03-8

1,3-Dimethyl-1H-pyrazole-5-carbothioamide

Cat. No.: B1351173
CAS No.: 844891-03-8
M. Wt: 155.22 g/mol
InChI Key: RVWYPAZKPYVUDC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-5-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methyl groups at positions 1 and 3 and a carbothioamide group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole derivatives, have been reported to have biological activities

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to have a wide range of biological activities . The exact interaction of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been reported to have promising agro-chemical, fluorescent, and biological potencies , suggesting that they may affect a variety of biochemical pathways

Result of Action

Pyrazole derivatives have been reported to have a wide range of biological activities , suggesting that they may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-5-carbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition . This inhibition results in decreased production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in inflammation and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of inflammatory pathways and metabolic processes, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of prostaglandins, thereby reducing the levels of these inflammatory mediators . Additionally, this compound can affect the metabolism of other biomolecules by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic effects. For instance, higher concentrations of the compound in inflamed tissues can enhance its anti-inflammatory properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in inflammation and metabolism. This subcellular localization can enhance the compound’s efficacy by ensuring its proximity to target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-5-carbothioamide can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalysts and eco-friendly procedures. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions are employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-5-carbothioamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-1H-pyrazole-5-carbothioamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2,5-dimethylpyrazole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYPAZKPYVUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383609
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-03-8
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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